1H-Indene-1,3(2H)-dione, 2,2-diethoxy-

Chemical sourcing Property prediction Analytical chemistry

1H-Indene-1,3(2H)-dione, 2,2-diethoxy- (CAS 20847-51-2; molecular formula C₁₃H₁₄O₄; molecular weight 234.25 g·mol⁻¹) is a 2,2-dialkoxy-substituted indane-1,3-dione derivative. The indane-1,3-dione scaffold is recognized as a privileged structure in medicinal chemistry, organic electronics, and photopolymerization.

Molecular Formula C13H14O4
Molecular Weight 234.25 g/mol
CAS No. 20847-51-2
Cat. No. B14718208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indene-1,3(2H)-dione, 2,2-diethoxy-
CAS20847-51-2
Molecular FormulaC13H14O4
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCCOC1(C(=O)C2=CC=CC=C2C1=O)OCC
InChIInChI=1S/C13H14O4/c1-3-16-13(17-4-2)11(14)9-7-5-6-8-10(9)12(13)15/h5-8H,3-4H2,1-2H3
InChIKeyZLCGIPHRDDDYKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indene-1,3(2H)-dione, 2,2-diethoxy- (CAS 20847-51-2) – Core Identity and Comparator Landscape for Sourcing Decisions


1H-Indene-1,3(2H)-dione, 2,2-diethoxy- (CAS 20847-51-2; molecular formula C₁₃H₁₄O₄; molecular weight 234.25 g·mol⁻¹) is a 2,2-dialkoxy-substituted indane-1,3-dione derivative. The indane-1,3-dione scaffold is recognized as a privileged structure in medicinal chemistry, organic electronics, and photopolymerization [1][2]. The 2,2-diethoxy substitution distinguishes this compound from the parent 1,3-indandione (C₉H₆O₂, 146.14 g·mol⁻¹), the 2,2-dihydroxy analog ninhydrin (C₉H₆O₄, 178.14 g·mol⁻¹), and the 2,2-dimethoxy analog (C₁₁H₁₀O₄, 206.19 g·mol⁻¹), placing it in the class of 2,2-dialkoxy-protected indane-1,3-diones that serve as masked 1,2,3-triketone equivalents or stable carbonyl-protected intermediates [3]. The compound is commercially available from specialty chemical suppliers for laboratory-scale research use .

Why 2,2-Diethoxy-1H-indene-1,3(2H)-dione Cannot Be Interchanged with Other 1,3-Indandione Derivatives


The 2,2-diethoxy acetal moiety fundamentally alters the reactivity, stability, and solubility of the indane-1,3-dione core relative to both the parent diketone and other 2,2-disubstituted analogs. The parent 1,3-indandione exists predominantly in the enol form and is susceptible to nucleophilic attack at the electrophilic C-2 position [1]; the 2,2-dihydroxy derivative (ninhydrin) is a potent electrophile that reacts spontaneously with amino groups and decomposes above 250 °C [2]. In contrast, the diethoxy acetal renders the C-2 carbon fully substituted and non-electrophilic, enabling orthogonal reactivity in synthetic sequences where carbonyl protection is required [3]. Furthermore, the ethoxy groups increase lipophilicity compared to the dimethoxy analog, which can alter solubility and membrane permeability in biological assays [4]. These differences mean that the compound is not a drop-in replacement for ninhydrin, the free 1,3-indandione, or other 2-substituted derivatives in any application where reactivity at the C-2 position, spectroscopic response, or pharmacokinetic profile is critical.

Quantitative Differentiation Evidence for 2,2-Diethoxy-1H-indene-1,3(2H)-dione Against Closest Analogs


Molecular Descriptor Differentiation: 2,2-Diethoxy vs. 2,2-Dihydroxy (Ninhydrin) and 2,2-Dimethoxy Analogs

The 2,2-diethoxy substitution confers a molecular weight of 234.25 g·mol⁻¹ on 1H-indene-1,3(2H)-dione, 2,2-diethoxy-, versus 178.14 g·mol⁻¹ for the 2,2-dihydroxy analog (ninhydrin) and 206.19 g·mol⁻¹ for the 2,2-dimethoxy analog [1]. The two ethoxy groups add 56.11 g·mol⁻¹ relative to ninhydrin, increasing lipophilicity (calculated AlogP ~1.2 for the diethoxy compound vs. ~−0.2 for ninhydrin based on fragment-based estimation). This structural differentiation directly impacts solubility profiles, chromatographic retention, and membrane permeability in biological contexts [2].

Chemical sourcing Property prediction Analytical chemistry

Synthetic Accessibility: One-Step Quantitative Yield Protocol via Vilsmeier Conditions

A reported one-step synthesis of 2,2-diethoxyindene-1,3-dione proceeds in quantitative yield using adapted Vilsmeier conditions (POCl₃/DMF-mediated activation followed by ethanol quenching), with full characterization by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy [1]. By comparison, synthesis of the parent 1,3-indandione typically requires a multi-step Claisen condensation–hydrolysis–decarboxylation sequence with reported yields of 60–80% [2]. The 2,2-dihydroxy analog (ninhydrin) is commercially available but requires oxidative conditions for preparation, and the free triketone is unstable [3]. This one-step, high-yield protocol provides researchers with a reliable route for on-demand preparation, reducing dependence on commercial supply chains for custom synthesis applications.

Organic synthesis Process chemistry Carbonyl protection

Carbonyl Protection Strategy: Diethoxy Acetal as a Stable Masked 1,3-Dione for Multi-Step Synthesis

The 2,2-diethoxy group functions as a diethyl acetal protecting group for the 1,3-dione system, preventing enolization and nucleophilic attack at C-2 [1]. Standard acetals are hydrolyzed under mild aqueous acidic conditions (e.g., 0.1 M HCl, room temperature, minutes to hours), while the corresponding 2,2-dimethoxy analog (dimethyl acetal) hydrolyzes approximately 2–3× faster under identical conditions due to the smaller steric bulk of methoxy vs. ethoxy groups [2]. This differential hydrolysis rate allows selective deprotection in the presence of other acid-sensitive functional groups. The free 1,3-indandione, once unmasked, participates in Knoevenagel condensations, Grignard additions, and cycloaddition reactions that are precluded when the acetal is intact [3]. This orthogonal reactivity profile makes the diethoxy compound uniquely suited as a stable, storable precursor for combinatorial library synthesis.

Protecting group chemistry Multi-step synthesis Orthogonal reactivity

Biological Activity Differentiation: 2,2-Disubstituted Indane-1,3-diones as PDE4 Inhibitors with Non-Emetic Profile

A series of 2,2-disubstituted indan-1,3-dione-based phosphodiesterase 4 (PDE4) inhibitors demonstrated nanomolar potency (IC₅₀ values in the low nanomolar range) and oral activity in a murine endotoxemia model for TNF-α inhibition, while notably lacking emetic side effects in a canine model at intravenous doses up to 3 mg·kg⁻¹ [1]. In contrast, classical PDE4 inhibitors such as rolipram and RP 73401 exhibit emetic liability at therapeutic doses, limiting their clinical utility [1]. Although the specific IC₅₀ of 1H-indene-1,3(2H)-dione, 2,2-diethoxy- against PDE4 isozymes has not been reported, the compound belongs to the same 2,2-disubstituted indan-1,3-dione structural class identified in this SAR study. The diethoxy substitution differentiates it from other 2,2-disubstituted analogs evaluated in the series (e.g., 2,2-dimethyl, 2,2-spirocyclopentyl), where changes in the C-2 substituent were shown to modulate both potency and the emetic threshold [1]. This positions the compound as a candidate scaffold for further PDE4 inhibitor optimization with potential for an improved therapeutic window.

Medicinal chemistry Phosphodiesterase inhibition SAR

Photophysical Differentiation: Diethoxy Acetal Eliminates Visible Chromophore Present in Extended Conjugation Analogs

1H-Indene-1,3(2H)-dione derivatives with extended conjugation at C-2 (e.g., 2-arylidene-1,3-indandiones) exhibit strong visible absorption bands (λₘₐₓ 400–550 nm) and photochromic behavior due to donor–acceptor charge-transfer transitions [1][2]. In contrast, the 2,2-diethoxy compound lacks the exocyclic double bond at C-2, with the UV-Vis spectrum dominated by the aromatic indane-1,3-dione chromophore (λₘₐₓ ~250–300 nm, π→π* transitions), remaining colorless under ambient conditions [2]. This spectral difference is critical: the compound can serve as a non-interfering, UV-transparent intermediate in synthetic sequences where visible-region photochemistry is being employed, or as a precursor for photoactive derivatives upon acid-catalyzed deprotection and subsequent condensation.

Photophysics UV-Vis spectroscopy Materials chemistry

Thermal and Stability Profile: Diethoxy Acetal Offers Intermediate Stability Between Labile Ninhydrin and Robust Spirocyclic Ketals

Ninhydrin (2,2-dihydroxy-1,3-indandione) is documented to decompose at its melting point of 250 °C (dec.) and is hygroscopic, requiring desiccated storage [1]. The 2,2-diethoxy compound, as a diethyl acetal, is expected to exhibit greater thermal stability and lower moisture sensitivity than the geminal diol, consistent with the general stability ranking: ketal > acetal > geminal diol for carbonyl protecting groups [2]. Conversely, spirocyclic ketals formed from 1,3-indandione and diols (e.g., spiro[1,3-dioxolane-2,2′-indan]-1′,3′-dione) provide even greater acid resistance than acyclic diethyl acetals [3]. The diethoxy compound thus occupies a strategically intermediate position in the stability–deprotection ease spectrum: more stable than ninhydrin but more readily deprotected than spirocyclic ketals, offering a balance suited for applications requiring storage-stable intermediates with on-demand unmasking under mild conditions.

Compound stability Storage conditions Thermal analysis

High-Value Application Scenarios for 2,2-Diethoxy-1H-indene-1,3(2H)-dione Based on Differentiated Evidence


Late-Stage Diversification in Medicinal Chemistry: PDE4 Inhibitor Scaffold Optimization

Medicinal chemistry groups pursuing PDE4 inhibitors with reduced emetic liability can employ 1H-indene-1,3(2H)-dione, 2,2-diethoxy- as a building block for library synthesis. The 2,2-disubstituted indan-1,3-dione scaffold has demonstrated nanomolar PDE4 potency combined with a non-emetic profile in canine models at intravenous doses up to 3 mg·kg⁻¹, a key differentiation from classical PDE4 inhibitors [1]. The diethoxy acetal protection allows the C-2 position to remain inert during functionalization at other sites on the indane ring, with subsequent acid-catalyzed deprotection revealing the reactive 1,3-dione for final SAR exploration. This sequential deprotection strategy is unavailable with the permanently reactive ninhydrin or the unprotected parent 1,3-indandione, which would undergo competing C-2 reactions during earlier synthetic steps [2].

Multi-Step Organic Synthesis Requiring Carbonyl-Protected 1,3-Indandione Intermediates

The compound serves as a stable, storable form of 1,3-indandione for multi-step synthetic routes requiring orthogonal reactivity. The diethoxy acetal completely suppresses reactivity at C-2 until deprotection is desired, enabling transformations such as electrophilic aromatic substitution, cross-coupling, or nucleophilic additions at other positions without interference [1]. Compared to the dimethoxy analog, the slower hydrolysis rate of the diethyl acetal provides a wider processing window for acid-sensitive manipulations [2]. The one-step quantitative-yield synthetic protocol [3] further ensures that in-house preparation is feasible, reducing supply chain dependency for laboratories with basic synthetic capability.

Photophysical Research: Non-Interfering Indandione Precursor for Photoactive Material Development

For photophysical studies on indandione-based chromophores, the 2,2-diethoxy compound offers a UV-transparent, non-photochromic precursor that can be conveniently converted to photoactive 2-arylidene or 2-heteroarylidene derivatives upon deprotection and condensation [1]. Its lack of visible absorption and absence of photochromic switching [2] make it useful as a control compound or an inert building block in photopolymerization formulations where premature photoreactivity must be avoided. Researchers developing non-linear optical materials or OLED emitters based on the indandione acceptor motif can use this compound to systematically introduce photoactivity at a defined synthetic stage, a strategy that is complicated when starting from the already reactive and colored 2-arylidene derivatives [3].

Analytical Method Development and Reference Standard Use

In analytical chemistry, the compound’s well-defined molecular weight (234.25 g·mol⁻¹), distinctive molecular formula (C₁₃H₁₄O₄), and availability from commercial suppliers [1] support its use as a reference standard for HPLC, LC-MS, or GC-MS method development targeting indandione-related impurities or metabolites. Its characterizable ¹H, ¹³C NMR, IR, and Raman spectra [2] provide multiple orthogonal identification handles. Compared to ninhydrin, which reacts with column stationary phases and analytes, the acetal-protected compound is chromatographically inert, facilitating accurate quantification without derivatization artifacts.

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